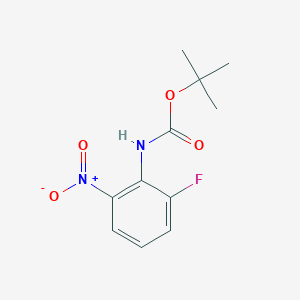
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aniline derivative The presence of the Boc group is significant in organic synthesis as it serves to protect the amino group during various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate typically involves the protection of the amino group of 2-fluoro-6-nitroaniline with a Boc group. This can be achieved by reacting 2-fluoro-6-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution: The fluorine and nitro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas over palladium or iron in acidic conditions.
Major Products Formed
Deprotection: 2-fluoro-6-nitroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Reduction: 2-fluoro-6-aminoaniline.
Applications De Recherche Scientifique
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The Boc group is commonly used in peptide synthesis to protect amino groups.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various synthetic steps and can be selectively removed under acidic conditions. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butyloxycarbonyl)-aniline: Lacks the fluorine and nitro groups, making it less reactive.
2-fluoroaniline: Lacks the Boc and nitro groups, making it more reactive in nucleophilic aromatic substitution reactions.
2-nitroaniline: Lacks the Boc and fluorine groups, making it more reactive in reduction reactions.
Uniqueness
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is unique due to the combination of the Boc protecting group, fluorine, and nitro groups. This combination allows for selective reactions and protection of the amino group, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H13FN2O4 |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-7(12)5-4-6-8(9)14(16)17/h4-6H,1-3H3,(H,13,15) |
Clé InChI |
QLZDIUDCESOXQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















